REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH3:6])[C:3]([OH:5])=[O:4].Cl(O)(=O)(=O)=O>C(OC(C)(C)C)(=O)C>[C:2]([NH:1][C:2]([CH3:7])([C:3]([OH:5])=[O:4])[CH3:6])([CH3:7])([CH3:6])[CH3:3]
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Name
|
|
Quantity
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6.18 g
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Type
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reactant
|
Smiles
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NC(C(=O)O)(C)C
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Name
|
|
Quantity
|
9.45 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)OC(C)(C)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled in an ice-water bath
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Type
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EXTRACTION
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Details
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extracted with 0.5N hydrochloric acid (4×50 ml)
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Type
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EXTRACTION
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Details
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The aqueous solution was extracted with diethyl ether (3×100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulphate
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Type
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CUSTOM
|
Details
|
the ether evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(C)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |